
7-Chloro-3,6-dimethylindole-2-carboxylic acid
Übersicht
Beschreibung
7-Chloro-3,6-dimethylindole-2-carboxylic acid (7-Cl-DMI-2-COOH) is an organic compound belonging to the class of indole carboxylic acids. It is an important intermediate in the synthesis of many pharmaceuticals, such as serotonin-reuptake inhibitors, as well as other compounds such as indole-3-carbinol and indole-3-acetic acid. 7-Cl-DMI-2-COOH has been studied extensively in recent years, and its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives
Pseudo-Cross-Conjugated Mesomeric Betaines
Indazole derivatives, closely related to 7-Chloro-3,6-dimethylindole-2-carboxylic acid, have been studied for their unique chemical properties, leading to the development of N-heterocyclic carbenes and amidates through decarboxylation and reaction processes. This research underscores the versatility of indazole and its derivatives in organic synthesis, providing a pathway for creating a range of compounds with potential biological activities (Schmidt et al., 2006).
Photolabile Precursors
Compounds structurally similar to 7-Chloro-3,6-dimethylindole-2-carboxylic acid, such as 1-acyl-7-nitroindolines, serve as photolabile precursors for generating carboxylic acids upon photolysis. This feature is particularly valuable in the controlled release of neuroactive amino acids, highlighting an application in the development of light-sensitive therapeutic agents (Papageorgiou & Corrie, 2000).
Anticancer Drug Intermediates
The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs, exemplifies the critical role of chloro and fluoro-substituted carboxylic acids in medicinal chemistry. This compound demonstrates the potential of chloro and dimethyl substituted indole derivatives in the synthesis of therapeutic agents (Zhang et al., 2019).
Potential for New Therapeutics
Cancer Detection and Therapeutics
Research into water-soluble near-infrared dyes, including derivatives of indole carboxylic acids, has shown promise for cancer detection using optical imaging. These dyes can be conjugated to peptides for targeted imaging, demonstrating the application of indole derivatives in developing diagnostic tools and potentially therapeutic agents (Pham, Medarova, & Moore, 2005).
DNA Intercalators as Anticancer Leads
Chromene derivatives, synthesized from compounds related to 7-Chloro-3,6-dimethylindole-2-carboxylic acid, have shown potential as DNA intercalators. Docking and molecular dynamic studies suggest these compounds could serve as leads for new anticancer drugs, highlighting the role of substituted indole derivatives in the search for novel therapeutic agents (Santana et al., 2020).
Eigenschaften
IUPAC Name |
7-chloro-3,6-dimethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-5-3-4-7-6(2)9(11(14)15)13-10(7)8(5)12/h3-4,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCAZFITYDRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(N2)C(=O)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



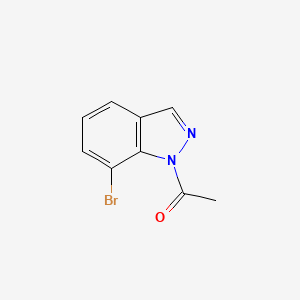
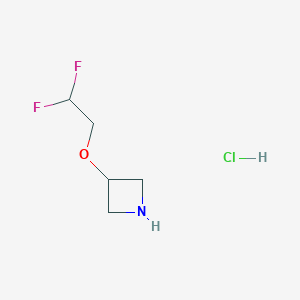


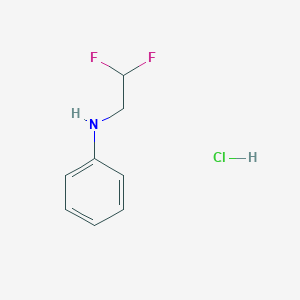
![N-[3-(2,4-Dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B1431418.png)
![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)
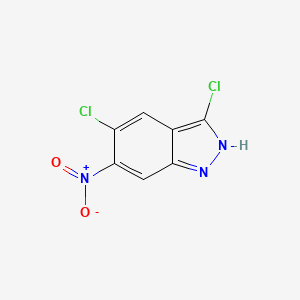
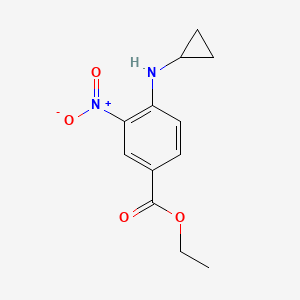
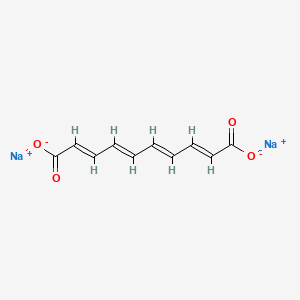


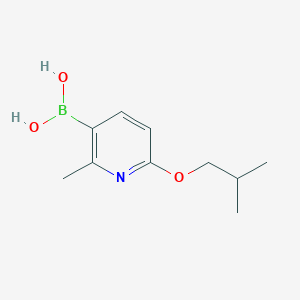
![2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide](/img/structure/B1431432.png)